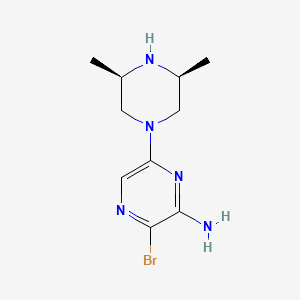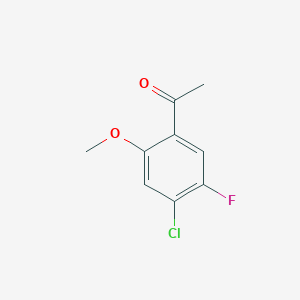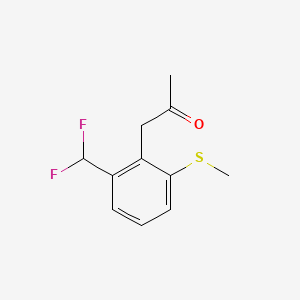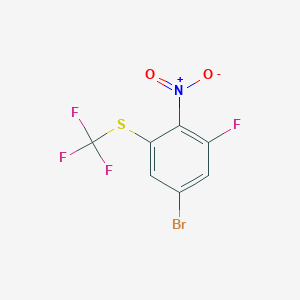
1-Bromo-3-fluoro-4-nitro-5-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-fluoro-4-nitro-5-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2BrF4NO2S. This compound is characterized by the presence of bromine, fluorine, nitro, and trifluoromethylthio groups attached to a benzene ring. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-3-fluoro-4-nitro-5-(trifluoromethylthio)benzene typically involves multi-step organic reactions. One common method includes:
Nitration: Introduction of the nitro group to the benzene ring.
Bromination: Addition of the bromine atom to the benzene ring.
Fluorination: Introduction of the fluorine atom.
Trifluoromethylthiolation: Addition of the trifluoromethylthio group.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
1-Bromo-3-fluoro-4-nitro-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trifluoromethylthio group.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-fluoro-4-nitro-5-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential pharmaceutical applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-4-nitro-5-(trifluoromethylthio)benzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles. The nitro group can undergo reduction to form amines, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
1-Bromo-3-fluoro-4-nitro-5-(trifluoromethylthio)benzene can be compared with similar compounds such as:
- 1-Bromo-4-(trifluoromethyl)benzene
- 4-Bromo-3-nitrobenzotrifluoride
- 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene
These compounds share similar functional groups but differ in their specific arrangements and properties. The presence of the trifluoromethylthio group in this compound makes it unique and imparts distinct reactivity and applications .
Properties
Molecular Formula |
C7H2BrF4NO2S |
|---|---|
Molecular Weight |
320.06 g/mol |
IUPAC Name |
5-bromo-1-fluoro-2-nitro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2BrF4NO2S/c8-3-1-4(9)6(13(14)15)5(2-3)16-7(10,11)12/h1-2H |
InChI Key |
KZUHFGMDWXEVDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])SC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B14052491.png)
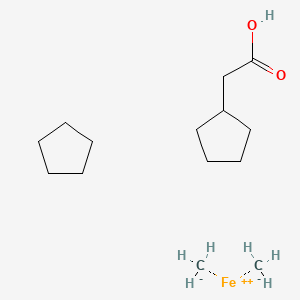

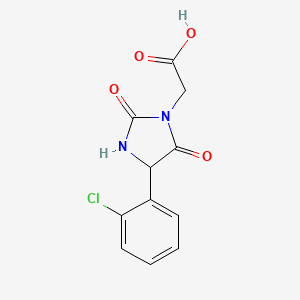

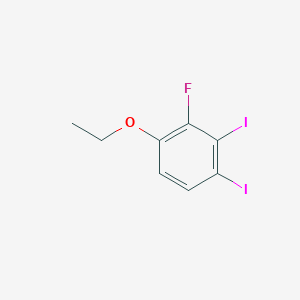

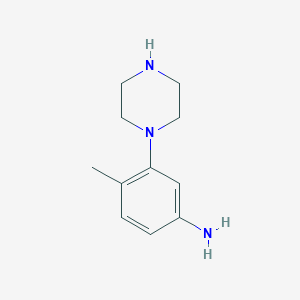
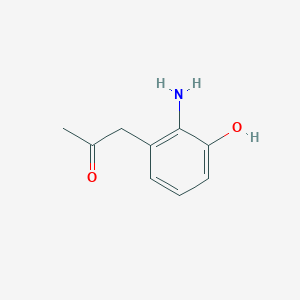
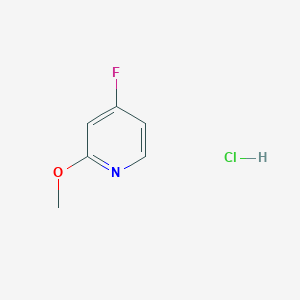
![Methyl 3-methoxy-4,5-dihydroisoxazolo[5,4-c]pyridine-6(7h)-carboxylate](/img/structure/B14052557.png)
